4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling to form the final product.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized via a condensation reaction between a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles (amines, thiols), base, solvent
Coupling: Boronic acids, palladium catalyst, base, solvent
Major Products
Reduction: Amino derivative of the pyrazole ring
Substitution: Various substituted pyrazole derivatives
Coupling: Complex biaryl or heteroaryl compounds
Scientific Research Applications
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of pyrazole and thiazole derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function . The benzamide moiety can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in the synthesis of various pharmaceutical compounds.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: A compound with similar biological activity.
Uniqueness
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of pyrazole, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H18BrN5O3S |
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Molecular Weight |
512.4 g/mol |
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18BrN5O3S/c1-13-3-6-17(9-14(13)2)19-12-32-22(24-19)25-21(29)16-7-4-15(5-8-16)10-27-11-18(23)20(26-27)28(30)31/h3-9,11-12H,10H2,1-2H3,(H,24,25,29) |
InChI Key |
UBWCDICZONBVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br)C |
Origin of Product |
United States |
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